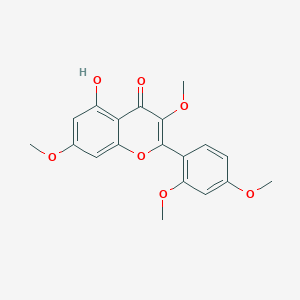
3,7,2',4'-Tetramethoxy-5-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is a flavonoid compound known for its potential biological activities. It is a derivative of flavone, characterized by the presence of methoxy groups at positions 3, 7, 2’, and 4’, and a hydroxyl group at position 5. This compound has been studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable candidate in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted benzaldehydes and acetophenones.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form chalcones.
Cyclization: The chalcones are then cyclized using acidic conditions, often with hydrochloric acid or sulfuric acid, to form the flavone structure.
Industrial Production Methods
Industrial production methods for 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors for the condensation and cyclization steps.
Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures
化学反応の分析
Types of Reactions
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones
科学的研究の応用
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a potential candidate for overcoming multidrug resistance in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
The mechanism of action of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone involves:
Inhibition of BCRP/ABCG2: The compound inhibits the breast cancer resistance protein, which is involved in the efflux of drugs from cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.
Molecular Targets: The primary target is the BCRP/ABCG2 transporter protein.
Pathways Involved: The inhibition of BCRP/ABCG2 leads to increased intracellular concentrations of chemotherapeutic drugs, promoting their cytotoxic effects on cancer cells
類似化合物との比較
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Similar structure with methoxy groups at different positions.
3’,4’,7,8-Tetramethoxy-5,6-dihydroxyflavone: Contains additional hydroxyl groups.
3,3’‘,4’‘,5,5’',6,7-Hexamethoxyflavone: Contains more methoxy groups
Uniqueness
3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of BCRP/ABCG2. This makes it a valuable compound in cancer research and therapy .
特性
分子式 |
C19H18O7 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-6-12(14(8-10)24-3)18-19(25-4)17(21)16-13(20)7-11(23-2)9-15(16)26-18/h5-9,20H,1-4H3 |
InChIキー |
VHQCDGLXBNYODC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


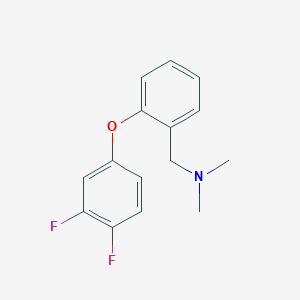

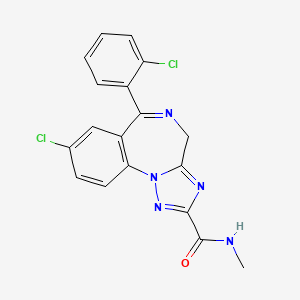

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)

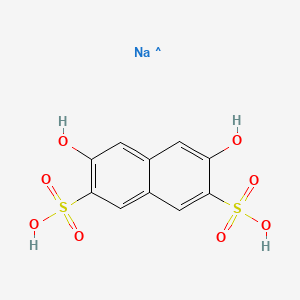
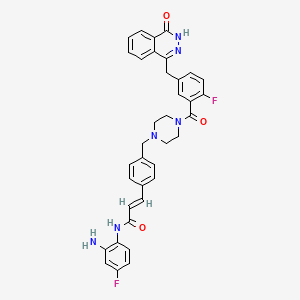
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
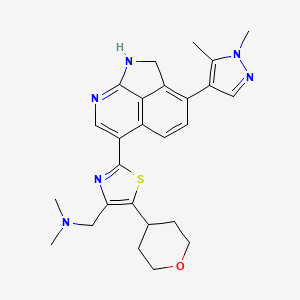
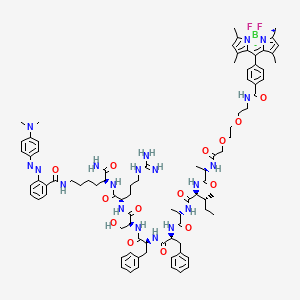
![(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol](/img/structure/B12367404.png)
